An In-depth Technical Guide to 2-(4-Methoxyphenoxy)quinoxaline: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-(4-Methoxyphenoxy)quinoxaline: Synthesis, Characterization, and Therapeutic Potential
Abstract
The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its wide range of pharmacological activities.[1][2][3] This technical guide provides a comprehensive exploration of a specific derivative, 2-(4-Methoxyphenoxy)quinoxaline. We delve into its chemical structure, physicochemical properties, a detailed protocol for its synthesis via nucleophilic aromatic substitution, and a thorough analysis of its characterization through modern spectroscopic techniques. Furthermore, this guide examines the therapeutic potential of this compound by contextualizing it within the broader landscape of biologically active quinoxaline derivatives, which have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to facilitate further investigation and application of this promising molecule.
Introduction to the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a versatile and highly sought-after scaffold in the design of novel therapeutic agents.[5] The unique electronic properties conferred by the two nitrogen atoms in the pyrazine ring, coupled with the extensive surface area of the bicyclic system, allow for diverse functionalization and interaction with various biological targets.[6] The synthetic accessibility of quinoxaline derivatives has further fueled their exploration, leading to the discovery of compounds with a remarkable spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][7]
Chemical Structure and Physicochemical Properties of 2-(4-Methoxyphenoxy)quinoxaline
The molecule 2-(4-Methoxyphenoxy)quinoxaline is characterized by the attachment of a 4-methoxyphenoxy group to the C2 position of the quinoxaline core. This substitution is anticipated to significantly influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.
Table 1: Physicochemical Properties of 2-(4-Methoxyphenoxy)quinoxaline and Related Compounds
| Property | 2-(4-Methoxyphenoxy)quinoxaline (Predicted/Analogous) | Quinoxaline (Experimental) | 2,3-di(4-methoxyphenyl)quinoxaline (Experimental) |
| Molecular Formula | C₁₅H₁₂N₂O₂ | C₈H₆N₂ | C₂₂H₁₈N₂O₂ |
| Molecular Weight | 252.27 g/mol | 130.15 g/mol [5] | 342.4 g/mol [8] |
| Melting Point | Data not available; likely a solid at room temperature. | 29-32 °C[6] | Data not available |
| Boiling Point | Data not available | 220-223 °C[6] | Data not available |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chloroform. | Soluble in water and alcohol.[6] | Data not available |
| logP (Predicted) | ~3.5-4.5 | ~1.7 | ~4.5[7] |
Synthesis of 2-(4-Methoxyphenoxy)quinoxaline
The most direct and efficient method for the synthesis of 2-(4-Methoxyphenoxy)quinoxaline is the nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electrophilic nature of the C2 position on the quinoxaline ring, which is activated by the electron-withdrawing nitrogen atoms. The reaction involves the displacement of a suitable leaving group, typically a halogen like chlorine, by the nucleophilic 4-methoxyphenoxide anion.[1][9][10]
Rationale for Synthetic Approach
The choice of an SNAr reaction is predicated on several factors. Firstly, the starting materials, 2-chloroquinoxaline and 4-methoxyphenol, are commercially available and relatively inexpensive. Secondly, the reaction conditions are generally mild and do not require specialized equipment. Thirdly, this method offers a high degree of predictability and typically results in good to excellent yields of the desired product. The electron-withdrawing nature of the pyrazine ring in 2-chloroquinoxaline makes the C2 position highly susceptible to nucleophilic attack, facilitating the substitution reaction.[11][12]
Experimental Protocol
Materials:
-
2-Chloroquinoxaline
-
4-Methoxyphenol
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Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
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Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nucleophile: To a solution of 4-methoxyphenol (1.2 equivalents) in anhydrous DMF, add a base such as potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the 4-methoxyphenoxide anion.
-
Substitution Reaction: To the solution of the 4-methoxyphenoxide, add a solution of 2-chloroquinoxaline (1.0 equivalent) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(4-Methoxyphenoxy)quinoxaline.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(4-Methoxyphenoxy)quinoxaline.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 2-(4-Methoxyphenoxy)quinoxaline
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.8-8.6 (s, 1H, H3), ~8.1-7.9 (m, 2H, Ar-H), ~7.8-7.6 (m, 2H, Ar-H), ~7.2-7.0 (d, 2H, Ar-H of phenoxy), ~7.0-6.8 (d, 2H, Ar-H of phenoxy), ~3.8 (s, 3H, -OCH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~160-155 (C=N), ~155-150 (Ar-C-O), ~145-140 (Ar-C), ~135-120 (Ar-CH), ~55 (-OCH₃). |
| IR (KBr) | ν (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~1600-1450 (C=C and C=N stretch), ~1250-1200 (Ar-O-C asymmetric stretch), ~1050-1000 (Ar-O-C symmetric stretch). |
| Mass Spectrometry (EI) | m/z (%): 252 (M⁺, base peak), fragments corresponding to the loss of the methoxy group, the phenoxy group, and cleavage of the quinoxaline ring. |
Note: These are predicted values and should be confirmed by experimental analysis.
Potential Applications in Drug Development
The quinoxaline core is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic applications.[2][4] The introduction of the 4-methoxyphenoxy group at the C2 position of the quinoxaline ring in 2-(4-Methoxyphenoxy)quinoxaline is expected to modulate its biological activity, potentially enhancing its potency and selectivity for specific targets.
Anticancer Activity
Many quinoxaline derivatives exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.[3] Some have been shown to act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and cell proliferation.[3] Others function as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.[3]
Antimicrobial and Antiviral Activity
The quinoxaline scaffold is also a promising platform for the development of novel antimicrobial and antiviral agents.[3][17] Quinoxaline derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[3] Their mechanism of action can involve the inhibition of essential microbial enzymes or interference with DNA replication.
Anti-inflammatory Activity
Certain quinoxaline derivatives have exhibited potent anti-inflammatory properties, often through the inhibition of pro-inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Quinoxaline - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. 2,3-Di(4-methoxyphenyl)quinoxaline | C22H18N2O2 | CID 81660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. Quinoxalines and related compounds. Part IX. Preparation of 2-aryloxyquinoxalines and their cyclisation to benzofuro[2,3-b]quinoxalines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Quinoxalines and related compounds. Part IX. Preparation of 2-aryloxyquinoxalines and their cyclisation to benzofuro[2,3-b]quinoxalines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
